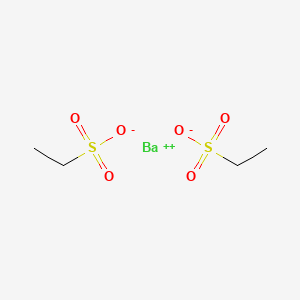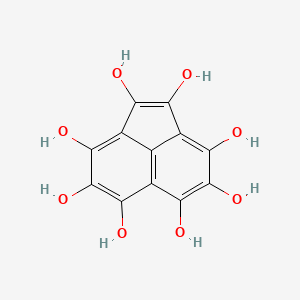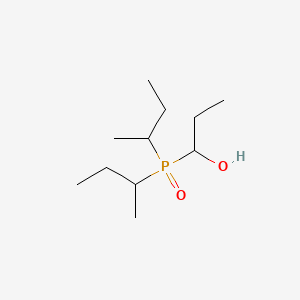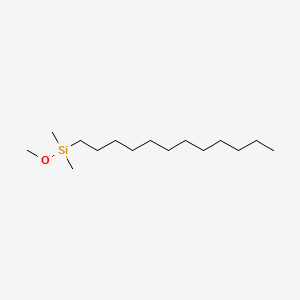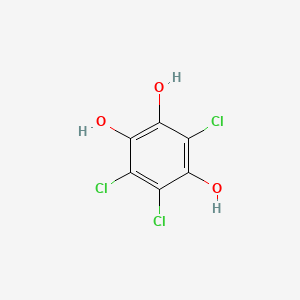
3,5,6-Trichlorobenzene-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6-Trichlorobenzene-1,2,4-triol is an organic compound with the molecular formula C6H3Cl3O3. It is a derivative of benzene, featuring three chlorine atoms and three hydroxyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-trichlorobenzene-1,2,4-triol typically involves the chlorination of benzene derivatives followed by hydroxylation. One common method is the sequential chlorination of benzene to produce 1,2,4-trichlorobenzene, which is then hydroxylated to introduce the hydroxyl groups at the 1, 2, and 4 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and hydroxylation processes under controlled conditions to ensure the desired substitution pattern on the benzene ring.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,6-Trichlorobenzene-1,2,4-triol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce dihydroxybenzenes or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of polyhalogenated compounds.
Wissenschaftliche Forschungsanwendungen
3,5,6-Trichlorobenzene-1,2,4-triol has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
3,5,6-Trichlorobenzene-1,2,4-triol is similar to other trihydroxybenzenes such as pyrogallol (benzene-1,2,3-triol) and phloroglucinol (benzene-1,3,5-triol). its unique substitution pattern with chlorine atoms distinguishes it from these compounds. The presence of chlorine atoms can influence its reactivity and physical properties, making it distinct in its applications.
Vergleich Mit ähnlichen Verbindungen
Pyrogallol (benzene-1,2,3-triol)
Phloroglucinol (benzene-1,3,5-triol)
Benzene-1,2,4-triol
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
56961-22-9 |
|---|---|
Molekularformel |
C6H3Cl3O3 |
Molekulargewicht |
229.4 g/mol |
IUPAC-Name |
3,5,6-trichlorobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H3Cl3O3/c7-1-2(8)5(11)6(12)3(9)4(1)10/h10-12H |
InChI-Schlüssel |
ORRYSFHTLNADQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)O)Cl)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




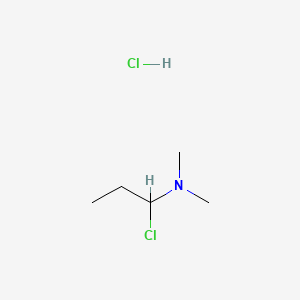
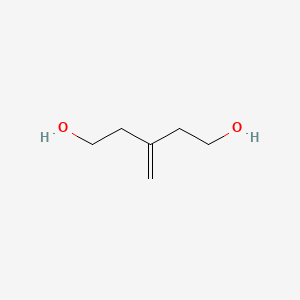


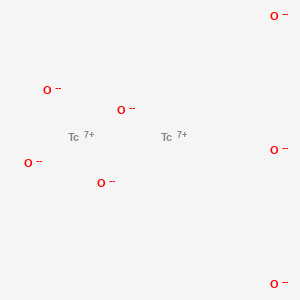
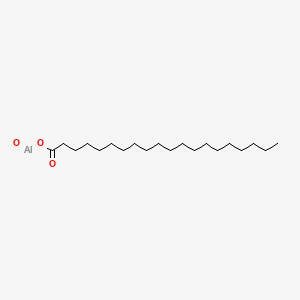
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)

